molecular formula C14H11NO4 B11962697 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid CAS No. 93445-08-0

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid

Cat. No.: B11962697
CAS No.: 93445-08-0
M. Wt: 257.24 g/mol
InChI Key: BYHNHDIOEVRDLV-UHFFFAOYSA-N
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Description

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid is an organic compound characterized by the presence of both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the imine group can interact with nucleophiles. These interactions can affect biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the amino and carboxyl groups.

    4-Aminobenzoic acid: Contains the amino and carboxyl groups but lacks the dihydroxybenzene structure.

    Quinones: Oxidized derivatives of dihydroxybenzenes.

Uniqueness

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

CAS No.

93445-08-0

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H11NO4/c16-12-6-3-10(13(17)7-12)8-15-11-4-1-9(2-5-11)14(18)19/h1-8,16-17H,(H,18,19)

InChI Key

BYHNHDIOEVRDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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